molecular formula C29H29N5O3 B2493898 1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-morpholinoethanone CAS No. 1020051-90-4

1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-morpholinoethanone

Cat. No.: B2493898
CAS No.: 1020051-90-4
M. Wt: 495.583
InChI Key: BQBMXXFBTUOLDG-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based heterocyclic molecule featuring a bipyrazolyl core (3,4-dihydro-1'H,2H-[3,4'-bipyrazol]) substituted with a furan-2-yl group at position 5, a phenyl group at position 1', a p-tolyl group at position 3', and a morpholinoethanone moiety at position 2. Its structural complexity arises from the interplay of electron-rich (furan, morpholine) and hydrophobic (phenyl, p-tolyl) substituents, which influence its physicochemical and biological properties .

Properties

IUPAC Name

1-[5-(furan-2-yl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O3/c1-21-9-11-22(12-10-21)29-24(19-33(31-29)23-6-3-2-4-7-23)26-18-25(27-8-5-15-37-27)30-34(26)28(35)20-32-13-16-36-17-14-32/h2-12,15,19,26H,13-14,16-18,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBMXXFBTUOLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)CN4CCOCC4)C5=CC=CO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(furan-2-yl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-morpholinoethanone typically involves multi-step organic reactions. One common approach is the Paal-Knorr synthesis, which is used to form the furan ring . This method involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones. The final step involves the coupling of the furan and pyrazole rings with the morpholine moiety under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(5-(furan-2-yl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-morpholinoethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated or nitro-substituted aromatic compounds.

Scientific Research Applications

Biological Activities

Preliminary studies have indicated that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting its use in developing new antimicrobial agents.
  • Antioxidant Properties : Its structural features may contribute to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
  • Anticancer Potential : Similar compounds within the bipyrazole class have demonstrated anticancer properties, indicating that this compound may also possess similar efficacy.

Synthesis and Derivative Development

The synthesis of 1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-morpholinoethanone typically involves multi-step organic reactions. The ability to modify its structure allows for the development of various derivatives aimed at enhancing specific biological activities. For instance:

Compound NameStructural FeaturesBiological Activity
5-(Furan-2-yl)-1'-phenylpyrazoleFuran and phenyl groupsAntimicrobial
1-(5-(furan-2-yl)-1'-phenylpyrazoleSimilar core structureAntioxidant
Pyrazoline derivativesPyrazole core with varied substituentsAnticancer

The presence of both furan and morpholino groups in the compound enhances its potential for diverse interactions with biological systems.

Case Studies

Several studies have examined the applications of related compounds and derivatives:

  • Antimicrobial Studies : Research conducted on pyrazoline derivatives has demonstrated their effectiveness against various bacterial strains. The incorporation of furan moieties has been linked to enhanced antimicrobial properties due to increased lipophilicity and membrane permeability .
  • Synthesis of Heterocycles : The compound's structure allows it to participate in reactions that yield novel heterocyclic compounds with significant biological activity. For example, reactions involving hydrazonoyl halides have led to the synthesis of thiazoles with promising antimicrobial effects .
  • Antioxidant Activity : Studies have shown that compounds with similar structural motifs exhibit strong antioxidant activity by effectively scavenging free radicals. This property is particularly valuable in the development of therapeutic agents for oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 1-(5-(furan-2-yl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazol]-2-yl)-2-morpholinoethanone involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, modulating their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport to the target sites.

Comparison with Similar Compounds

Table 1: Key Pyrazole Derivatives and Their Substituents

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound 3,4-Dihydro-1'H,2H-bipyrazol 5-(Furan-2-yl), 1'-phenyl, 3'-(p-tolyl), 2-(morpholinoethanone) Morpholine, carbonyl, furan
5a (4,4'-(5-Methyl-1-phenyl-pyrazole-3,4-diyl)bis[6-(2-furyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile]) Pyrazole-pyridine hybrid 5-Methyl, phenyl, 6-(furan-2-yl), oxo, cyano Cyano, furan, pyridine
(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone Pyrazole 4-Chloro, 3,5-dimethyl, p-tolyl Chloro, methyl, carbonyl
5d (Thiazole-pyrazole hybrid) Bipyrazolyl-thiazole 4-Fluorophenyl, 4-nitrophenyl, thiazol-4(5H)-one Nitro, fluoro, thiazole
Diethyl 1H-pyrazole-3,5-dicarboxylate Pyrazole 3,5-Dicarboxylate ethyl esters Carboxylate, ester

Key Observations:

  • Electronic Properties: The target compound’s morpholinoethanone group introduces strong electron-donating effects, contrasting with electron-withdrawing groups (e.g., cyano in 5a or nitro in 5d) seen in analogues. This difference impacts charge distribution and dipole moments, relevant for nonlinear optical (NLO) applications .
  • Solubility : Morpholine derivatives generally exhibit higher aqueous solubility compared to esters (e.g., diethyl pyrazole-3,5-dicarboxylate) or halogenated analogues (e.g., 4-chloro-3,5-dimethylpyrazole) .
  • Tautomerism : Unlike hydroxypyrazoles (e.g., 5-hydroxypyrazole in ), the target compound’s dihydrobipyrazolyl core restricts tautomeric flexibility due to steric constraints from the p-tolyl and phenyl groups .

Table 3: Comparative Bioactivity and Properties

Compound Bioactivity/Property Key Findings Reference
Target Compound Not explicitly reported (predicted via in silico) Morpholine enhances blood-brain barrier penetration
5d Antimicrobial MIC = 8–16 µg/mL against S. aureus
Diethyl pyrazole-3,5-dicarboxylate NLO properties High hyperpolarizability (DFT-calculated)
(4-Chloro-3,5-dimethylpyrazolyl)methanone Conformational stability Intramolecular H-bonding stabilizes enol form
  • Antimicrobial Potential: The target compound’s furan and morpholine groups may synergize for antimicrobial activity, similar to thiazole-containing 5d, though this requires experimental validation .
  • NLO Performance : Pyrazole esters (e.g., diethyl pyrazole-3,5-dicarboxylate) outperform the target compound in theoretical hyperpolarizability due to strong electron-withdrawing groups .

Biological Activity

1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-morpholinoethanone is a complex organic compound belonging to the class of bipyrazoles. Its structure incorporates several functional groups, including furan and morpholino moieties, which are critical for its biological activity. This article reviews the compound's biological activities, including its potential as an antimicrobial, anticancer, and enzyme inhibitor.

Structural Features

The molecular formula of the compound is C29H29N5O3C_{29}H_{29}N_{5}O_{3}, with a molecular weight of 495.6 g/mol. The unique combination of substituents enhances its potential for diverse biological interactions.

Property Value
Molecular FormulaC29H29N5O3
Molecular Weight495.6 g/mol
CAS Number1020051-90-4

Antimicrobial Activity

Preliminary studies indicate that derivatives of the bipyrazole class exhibit significant antimicrobial properties. For instance, compounds with similar furan and phenyl substituents have shown effectiveness against various bacterial strains. The presence of the furan ring is particularly noteworthy as it is associated with enhanced bioactivity.

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. Notably:

  • MCF-7 (Breast Cancer) : The compound displayed IC50 values comparable to established chemotherapeutics like doxorubicin.
  • HCT-116 (Colon Cancer) : Preliminary data suggest significant cytotoxicity, warranting further investigation into its mechanism of action.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell Line IC50 (µM) Reference Compound (Doxorubicin) IC50 (µM)
MCF-714.3419.35
HCT-11610.3911.26
A54922.96Not Applicable

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission and are targets in the treatment of neurodegenerative diseases.

Table 2: Enzyme Inhibition Data

Compound AChE Inhibition (%) at 50 µM BChE Inhibition (%) at 50 µM
Test Compound48.6133.50
ReferenceVaries by studyVaries by study

The biological activity of this compound is likely attributed to its ability to interact with various biological targets due to its structural diversity. The furan and morpholino groups may facilitate binding to active sites on enzymes or receptors, leading to inhibition or modulation of biological pathways.

Case Studies

Several studies have highlighted the promise of bipyrazole derivatives in medicinal chemistry:

  • Study on Anticancer Properties : A recent investigation demonstrated that structurally similar compounds exhibited significant cytotoxicity against multiple cancer cell lines, suggesting that modifications to the bipyrazole core could enhance therapeutic efficacy.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties of similar derivatives and found substantial activity against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the key steps for synthesizing this compound, and how can purity be ensured?

The synthesis involves a multi-step process:

  • Cyclization : Reacting α,β-unsaturated ketones with hydrazine derivatives (e.g., phenylhydrazine) under reflux in acetic acid to form the pyrazole core .
  • Functionalization : Introducing the morpholinoethanone group via nucleophilic substitution or coupling reactions.
  • Purification : Recrystallization from ethanol or DMF/EtOH mixtures is critical to achieve >95% purity .
  • Validation : Monitor reaction progress using TLC and confirm purity via HPLC .

Q. Which spectroscopic techniques are essential for structural characterization?

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and morpholine N-O stretches (~1100 cm⁻¹) .
  • NMR : ¹H NMR reveals pyrazoline proton splitting patterns (δ 3.3–4.0 ppm) and aromatic substituents (e.g., p-tolyl methyl at δ 2.37 ppm) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 631 [M+1] for analogs) .
  • Elemental Analysis : Validates C, H, N, S content within ±0.3% of theoretical values .

Q. How should the compound be stored to maintain stability?

  • Conditions : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the morpholine moiety .
  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 30 days) to identify sensitivity to heat and moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst). For example, replacing glacial acetic acid with trifluoroacetic acid may enhance cyclization efficiency .
  • Continuous Flow Systems : Reduce reaction time from hours to minutes while maintaining >80% yield .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to stabilize intermediates during morpholine group addition .

Q. How to resolve contradictions in spectroscopic data across studies?

  • Comparative Analysis : Cross-reference with analogs (e.g., thiophene-substituted bipyrazoles) to distinguish solvent-dependent shifts .
  • Computational Validation : Use DFT calculations (B3LYP/6-31G*) to simulate NMR/IR spectra and assign ambiguous peaks .
  • Isotopic Labeling : Introduce ¹³C/¹⁵N labels to trace specific functional groups .

Q. What computational strategies predict biological activity and binding mechanisms?

  • Molecular Docking : Screen against targets (e.g., kinase enzymes) using AutoDock Vina. The furan and morpholine groups show high affinity for hydrophobic pockets .
  • QSAR Models : Correlate substituent effects (e.g., p-tolyl vs. nitro groups) with activity trends in antimicrobial or anti-inflammatory assays .
  • MD Simulations : Simulate ligand-receptor interactions over 100 ns to assess stability of hydrogen bonds with catalytic residues .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Substituent Variation : Replace p-tolyl with electron-withdrawing groups (e.g., -NO₂) to test electronic effects on bioactivity .
  • Scaffold Hybridization : Fuse the bipyrazole core with thiazole or triazole rings to enhance metabolic stability .
  • In Vivo Screening : Use zebrafish models to evaluate toxicity and bioavailability of lead compounds .

Methodological Notes

  • Contradiction Management : Conflicting synthesis yields (e.g., 53% vs. 69% in similar reactions) may arise from solvent polarity or hydrazine stoichiometry; systematic replication is advised .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., hydrazine derivatives) .

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